molecular formula C19H17NO B5409962 N-2-naphthyl-3-phenylpropanamide

N-2-naphthyl-3-phenylpropanamide

Cat. No.: B5409962
M. Wt: 275.3 g/mol
InChI Key: WMQGOCDLZPOAAU-UHFFFAOYSA-N
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Description

N-2-Naphthyl-3-phenylpropanamide is a synthetic amide compound characterized by a naphthyl group (C₁₀H₇) at the 2-position and a phenyl group (C₆H₅) at the 3-position of the propanamide backbone. The naphthyl and phenyl moieties in this compound likely influence its physicochemical properties, such as lipophilicity and aromatic interactions, which are critical for drug-receptor binding and metabolic stability.

Properties

IUPAC Name

N-naphthalen-2-yl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c21-19(13-10-15-6-2-1-3-7-15)20-18-12-11-16-8-4-5-9-17(16)14-18/h1-9,11-12,14H,10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQGOCDLZPOAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-2-naphthyl-3-phenylpropanamide with naproxen-derived amides from the evidence, focusing on structural variations, synthesis, and functional implications.

Structural Variations and Substituent Effects
Compound Name Amine Substituent Aromatic Backbone Key Functional Groups Reference
This compound Phenylpropanamide Naphthalen-2-yl, Phenyl Amide, Naphthyl, Phenyl (Hypothetical)
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl 6-Methoxynaphthalen-2-yl Amide, Methoxy, Chlorophenyl
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Tryptamine-derived (Indole) 6-Methoxynaphthalen-2-yl Amide, Methoxy, Indole
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 2,2-Diphenylethyl 6-Methoxynaphthalen-2-yl Amide, Methoxy, Diphenyl

Key Observations :

  • Aromatic Backbone : All compounds share a naphthalene-derived backbone (6-methoxynaphthalen-2-yl in evidence-based compounds vs. naphthalen-2-yl in the target compound). The absence of a methoxy group in this compound may reduce polarity compared to naproxen derivatives .
  • Amine Substituents: The target compound’s phenylpropanamide group contrasts with chlorophenethyl (), indole (), and diphenylethyl () substituents. For example, the indole group in ’s compound may confer serotonin-like activity , while the chlorophenethyl group in enhances electrophilicity .
Pharmacological and Physicochemical Properties
  • In contrast, the diphenylethyl derivative () may exhibit enhanced lipid solubility, favoring blood-brain barrier penetration .
  • The phenyl and naphthyl groups in the target compound may similarly enhance lipophilicity, impacting bioavailability.

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